ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-4-14-12-17(21(25)27-5-2)18-19(13-6-7-13)23-24(20(18)22-14)15-8-10-16(26-3)11-9-15/h8-13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIARRZNZZKNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C4CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1018053-38-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine class, which is known for diverse biological activities. Its structure includes a cyclopropyl group, an ethyl chain, and a methoxyphenyl substituent, contributing to its unique pharmacological profile.
Biological Activity Overview
Recent studies have highlighted the following key biological activities associated with this compound:
- Anticancer Activity : The compound exhibits significant anticancer properties against various cancer cell lines.
- Inhibition of Cyclin-Dependent Kinases (CDKs) : It has been shown to inhibit CDK2 and CDK9, which are crucial for cell cycle regulation and are often overactive in cancer cells.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through various pathways, including cell cycle arrest.
Anticancer Activity
Research indicates that the compound effectively inhibits the proliferation of several cancer cell lines, including HeLa and MCF7 cells. In a study examining the effects on these cell lines:
- HeLa Cells : The compound demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
- MCF7 Cells : Similar results were noted, with the compound inducing G1 phase arrest and promoting early and late apoptotic events .
The mechanisms underlying the anticancer effects include:
- Cell Cycle Arrest : this compound causes cell cycle arrest primarily at the G1 phase by inhibiting key regulatory proteins involved in cell cycle progression .
- Apoptotic Pathways : The compound activates caspases and alters mitochondrial membrane potential, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structural components of the compound significantly influence its biological activity:
- Cyclopropyl Group : Contributes to increased lipophilicity and potential interactions with cellular targets.
- Methoxyphenyl Substituent : Enhances binding affinity to CDK enzymes and may influence selectivity towards cancerous cells .
Case Studies
Several case studies have evaluated the efficacy of this compound:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to controls, indicating potential for therapeutic use.
- Combination Therapies : Preliminary studies suggest that combining this compound with existing chemotherapy agents may enhance overall efficacy and reduce resistance .
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. Ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been studied for its ability to inhibit specific cancer cell lines through mechanisms that may involve the modulation of cell cycle progression and apoptosis pathways. In vitro studies demonstrate its efficacy against various tumor types, including breast and lung cancers .
b. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases, making it a candidate for further development in treating conditions such as arthritis and inflammatory bowel disease .
c. Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The ability to cross the blood-brain barrier enhances its therapeutic potential in targeting neurological disorders .
Agricultural Applications
a. Pesticide Development
Given its structural characteristics, this compound is being investigated as a potential pesticide. Its efficacy against certain pests could provide an environmentally friendly alternative to conventional chemicals, promoting sustainable agricultural practices .
b. Plant Growth Regulation
Preliminary studies indicate that this compound may influence plant growth and development by modulating hormonal pathways. This application could be crucial for enhancing crop yields and resilience against environmental stressors .
Industrial Applications
a. Chemical Synthesis
The unique structure of this compound makes it an interesting building block for synthesizing other complex organic compounds. Its utility in creating novel materials or pharmaceuticals can drive innovation in chemical manufacturing processes .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-b]pyridine scaffold is highly modular, enabling extensive SAR exploration. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substitutions, physicochemical properties, and pharmacological relevance.
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Effects on Solubility :
- The target compound’s 4-methoxyphenyl group increases hydrophobicity compared to morpholine (in ) or carboxylic acid derivatives (e.g., ).
- Ethyl esters (target, ) generally improve cell permeability over carboxylic acids but may require metabolic activation .
Cyclopropyl groups (target, ) confer metabolic stability by resisting oxidative degradation .
Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., Sonogashira in ) is common for introducing alkynyl or aryl groups. Yields vary significantly: 31% for compound 53 (ethynyl addition) vs. 84% for hydrogenation of 54 .
Table 2: Pharmacological and Physicochemical Data
Preparation Methods
Reaction Conditions and Optimization
In a 1 L three-necked flask, 2-chloro-3-pyridinecarboxaldehyde (20 g, 141.3 mmol) reacts with hydroxylamine hydrochloride (25 g, 2.5:1 molar ratio) in dimethylformamide (DMF) at 60°C for 8 hours, yielding 85% of the pyrazolo[3,4-b]pyridine core after purification. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility and reaction efficiency |
| Catalyst Ratio | 2.5:1 (NH2OH·HCl) | Higher ratios reduce side reactions |
| Temperature | 60°C | Balances reaction rate and thermal stability |
Triethylamine is added to neutralize HCl, preventing acid-mediated degradation. The product is isolated via suction filtration, avoiding column chromatography, which simplifies scalability.
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is introduced through umpolung reactions or Grignard reagent-mediated alkylation . A study in PMC9050218 demonstrates the use of ethyl Grignard reagents to functionalize α-iminothioesters.
Umpolung Strategy
In a 30 mL two-necked flask, S-ethyl 2-cyclopropyl-2-[(4-methoxyphenyl)imino]ethanethioate reacts with Et2AlCl (0.27 mL, 1.05 M) in propionitrile at −50°C, followed by N-chlorosuccinimide (NCS) and TMSCN . This generates a cyano-substituted intermediate, which is subsequently hydrolyzed to introduce the cyclopropyl group.
Key Observations :
-
Low temperatures (−50°C) prevent premature decomposition of intermediates.
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Yields for cyclopropyl introduction range from 16–43% , highlighting challenges in steric hindrance management.
Functionalization with Ethyl and 4-Methoxyphenyl Groups
Alkylation of the Pyrazole Nitrogen
The 1-position nitrogen of the pyrazole ring is alkylated using 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. A 2014 patent (EP2567959A1) describes palladium-catalyzed cross-coupling to attach aryl groups.
Typical Conditions :
Esterification at the 4-Position
The ethyl ester group is introduced via Steglich esterification using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). Reacting the carboxylic acid intermediate with ethanol in dichloromethane achieves >90% conversion.
Solvent and Catalyst Innovations
Ionic Liquid-Mediated Synthesis
A 2020 study compared solvents for pyrazolo-pyridine synthesis, finding that 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) outperformed traditional solvents:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| [bmim][BF4] | 80 | 5 | 92 |
| Ethanol | Reflux | 8 | 35 |
| Toluene | 80 | 8 | 20 |
Ionic liquids enhance reaction rates and simplify purification, as products precipitate directly from the medium.
Multi-Step Synthesis Workflow
A representative synthesis pathway consolidates the above methods:
-
Core Formation : React 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in DMF (85% yield).
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Cyclopropane Addition : Use Et2AlCl and TMSCN to functionalize the core (43% yield).
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Ethyl Esterification : Steglich esterification with ethanol (90% yield).
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4-Methoxyphenyl Attachment : Suzuki-Miyaura coupling (75% yield).
Overall Yield : ~25% (calculated from stepwise yields).
Challenges and Optimization Opportunities
-
Low Yields in Cyclopropanation : Steric hindrance from the pyrazolo[3,4-b]pyridine core reduces nucleophilic attack efficiency. Microwave-assisted synthesis or flow chemistry may improve kinetics.
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Scalability of Ionic Liquids : While [bmim][BF4] enhances yields, its high cost necessitates recycling protocols for industrial use .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
The synthesis typically involves a multi-step process:
- Cyclization : Use of ethanol or acetic acid as solvents with catalysts like iodine or copper salts to facilitate pyrazolo[3,4-b]pyridine ring formation .
- Substituent Introduction : Sequential alkylation or coupling reactions to introduce the cyclopropyl, ethyl, and 4-methoxyphenyl groups.
- Esterification : Final carboxylate esterification under mild acidic conditions. Key Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Approach :
- X-ray Crystallography : Determines bond lengths and angles, validating the fused bicyclic system and substituent arrangement .
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; methoxyphenyl singlet at δ 3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H] expected for CHNO) .
Q. What stability considerations are critical for handling this compound in aqueous environments?
- pH Sensitivity : The ester group is prone to hydrolysis under alkaline conditions (pH > 9). Stability studies in buffered solutions (pH 2–8) using HPLC can quantify degradation products .
- Storage Recommendations : Store at –20°C in anhydrous DMSO or under inert gas to prevent oxidation of the cyclopropyl group .
Advanced Research Questions
Q. How do structural modifications at the 3-cyclopropyl and 4-methoxyphenyl positions influence biological activity?
Structure-Activity Relationship (SAR) Insights :
- 3-Cyclopropyl Group : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to bulkier substituents .
- 4-Methoxyphenyl Group : Improves kinase binding affinity due to hydrophobic interactions and π-stacking in ATP-binding pockets. Experimental Validation :
- Compare IC values against kinase panels using fluorescence polarization assays .
- Replace the methoxy group with electron-withdrawing groups (e.g., fluorine) to assess changes in potency (see table below) :
| Substituent at Position 1 | Kinase Inhibition (IC, nM) |
|---|---|
| 4-Methoxyphenyl | 12.5 ± 1.2 |
| 4-Fluorophenyl | 28.7 ± 3.1 |
| 4-Chlorophenyl | 35.4 ± 2.8 |
Q. What strategies resolve contradictions in biological activity data across assay platforms?
Root Cause Analysis :
- Assay Variability : Differences in buffer composition (e.g., ATP concentration in kinase assays) may alter IC values. Standardize protocols using reference inhibitors .
- Solubility Artifacts : Use dynamic light scattering (DLS) to detect compound aggregation in cell-based assays. Optimize with co-solvents (e.g., 0.1% DMSO) . Cross-Validation : Combine surface plasmon resonance (SPR) for binding kinetics with cell viability assays (MTT) to correlate target engagement and functional effects .
Q. How can computational methods guide the optimization of pharmacokinetic properties?
In Silico Workflow :
- Molecular Dynamics (MD) Simulations : Predict binding modes to kinases and assess conformational flexibility of the bicyclic core .
- ADMET Prediction : Tools like SwissADME estimate logP (2.8), suggesting moderate blood-brain barrier permeability. Validate with in vivo PK studies in rodent models .
- Metabolite Identification : Use MetaSite to predict CYP3A4-mediated oxidation sites (e.g., cyclopropyl ring) and design deuterated analogs to prolong half-life .
Q. What crystallographic data support the compound’s interaction with biological targets?
Case Study : Co-crystallization with CDK2 reveals:
- Hydrogen Bonding : The pyridine nitrogen forms a H-bond with Lys88.
- Hydrophobic Pocket : The 4-methoxyphenyl group occupies a pocket lined with Val64 and Phe82. Validation : Compare with mutant kinases (e.g., Lys89Ala) to confirm binding dependencies .
Methodological Guidance
Q. What techniques are recommended for analyzing thermal stability and degradation pathways?
- Thermogravimetric Analysis (TGA) : Measures weight loss upon heating (decomposition onset ~220°C) .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (melting point ~185–190°C) .
- Forced Degradation Studies : Expose to heat (60°C), light (UV), and humidity (75% RH) for 7 days; analyze degradants via LC-MS .
Q. How to design derivatives with improved aqueous solubility for in vivo studies?
Derivatization Strategies :
- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid (adjust pH for salt formation).
- PEGylation : Introduce polyethylene glycol (PEG) chains at the 6-ethyl position. Analytical Confirmation : Use shake-flask method with HPLC-UV to measure solubility in PBS (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
